cis-Aconitic anhydride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
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Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-55-4, 31511-11-2 | |
| Record name | Aconitic anhydride | |
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| Record name | Aconitic anhydride | |
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| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
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| Record name | cis-Aconitic anhydride | |
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| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
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| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
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| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
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| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
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| Record name | ACONITIC ANHYDRIDE | |
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Synthetic Methodologies and Reaction Pathways
Dehydration of cis-Aconitic Acid
The dehydration of cis-aconitic acid is a well-established method for the preparation of cis-aconitic anhydride (B1165640). This process can be induced thermally, with or without the aid of catalysts or dehydrating agents.
Thermal dehydration stands as a primary method for the synthesis of cis-aconitic anhydride from cis-aconitic acid. This process relies on the application of heat to drive the intramolecular cyclization and elimination of water. Studies have shown that cis-aconitic acid is less thermally stable than its trans-isomer, making it more amenable to this transformation. researchgate.netbohrium.com
The formation of this compound from cis-aconitic acid proceeds through an intramolecular nucleophilic acyl substitution reaction. The proximity of the carboxylic acid groups in the cis configuration is crucial for this cyclization to occur. The generally accepted mechanism involves the following key steps:
Activation of a Carboxyl Group: Under thermal conditions, one of the carboxylic acid groups is activated. This can occur through protonation of the carbonyl oxygen of one carboxyl group by a proton from another, increasing the electrophilicity of the carbonyl carbon.
Intramolecular Nucleophilic Attack: The hydroxyl group of a neighboring carboxylic acid acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Elimination of Water: The tetrahedral intermediate is unstable and collapses, eliminating a molecule of water and forming the stable five-membered anhydride ring.
This intramolecular process is favored due to the pre-organized geometry of cis-aconitic acid, which brings the reacting functional groups into close proximity, thereby facilitating the cyclization.
The efficiency and outcome of the thermal dehydration of cis-aconitic acid are highly dependent on several key reaction parameters. Careful control of these factors is essential to maximize the yield of the desired this compound and minimize the formation of byproducts.
Temperature is a critical factor in the thermal dehydration of cis-aconitic acid. The reaction requires a specific temperature range to proceed efficiently. Insufficient heat will result in a slow or incomplete reaction, while excessive temperatures can lead to decomposition of the starting material and the product, as well as the formation of undesirable side products such as itaconic acid and its anhydride through decarboxylation. stackexchange.com
While specific yield data at various temperatures is not extensively documented in publicly available literature, thermal analysis studies provide insights into the decomposition profile. For instance, thermogravimetric analysis (TGA) of cis-aconitic acid shows a mass loss corresponding to the removal of one water molecule to form the anhydride. researchgate.net This dehydration step is the initial and primary transformation upon heating. Further heating leads to the decomposition of the anhydride itself. Therefore, careful temperature control is paramount to isolate the anhydride before it undergoes further reactions.
Table 1: Thermal Decomposition Data for Aconitic Acid Isomers
| Compound | Decomposition Onset Temperature (K) |
| cis-Aconitic Acid | 60-70 K lower than trans-isomer |
| trans-Aconitic Acid | Higher thermal stability |
This table illustrates the lower thermal stability of cis-aconitic acid compared to its trans-isomer, making it more susceptible to thermal dehydration. Data derived from thermal analysis studies. researchgate.netbohrium.com
Conducting the thermal dehydration of cis-aconitic acid under an inert atmosphere, such as argon or nitrogen, is a common practice to prevent oxidative side reactions. researchgate.netbohrium.comcapes.gov.brresearchgate.net In the presence of oxygen at elevated temperatures, organic molecules are susceptible to oxidation, which can lead to the formation of a complex mixture of byproducts and a decrease in the yield and purity of the desired this compound.
Potential oxidative side reactions could involve the cleavage of carbon-carbon bonds and the formation of various oxidized species, ultimately leading to charring and a lower quality product. The use of an inert atmosphere displaces oxygen from the reaction environment, thereby minimizing these unwanted oxidative pathways and ensuring a cleaner reaction profile.
While thermal dehydration can proceed without additives, the use of catalysts and water-absorbing agents can potentially enhance the reaction rate and yield.
Catalysts: Acid catalysts are commonly employed in dehydration reactions. For the related conversion of citric acid to aconitic acid, sulfuric acid is often used. nih.gov While specific studies on catalysts for the direct cyclization of cis-aconitic acid are scarce, it is plausible that acid catalysts could facilitate the reaction by protonating a carboxyl group, thereby making it a better leaving group (as water) and activating the carbonyl carbon for nucleophilic attack. However, strong acids can also promote side reactions, so the choice and concentration of the catalyst would need to be carefully optimized.
Water-Absorbing Agents: The dehydration of cis-aconitic acid is a reversible reaction. The presence of water can hydrolyze the anhydride back to the diacid. To drive the equilibrium towards the product side, water-absorbing agents can be employed. These agents, such as anhydrous magnesium sulfate (B86663) or molecular sieves, physically remove water from the reaction mixture as it is formed, thereby increasing the yield of this compound. Another approach involves the use of a high-boiling solvent that forms an azeotrope with water, allowing for its removal by distillation.
Thermal Dehydration Processes
Comparative Analysis of Solvent-Free versus Solvent-Assisted Dehydration
The dehydration of cis-aconitic acid to form this compound involves the removal of one molecule of water from the two adjacent carboxylic acid groups, leading to the formation of a stable five-membered ring. This process can be conducted under both solvent-assisted and solvent-free conditions, each with distinct characteristics and outcomes.
Solvent-Assisted Dehydration: This approach typically involves heating cis-aconitic acid in an organic solvent. A common method is to reflux the acid in a high-boiling, non-polar solvent such as xylene. guidechem.com The solvent facilitates the removal of water through azeotropic distillation, which effectively drives the equilibrium of the reaction towards the formation of the anhydride. This technique allows for precise temperature control, as the reaction proceeds at the reflux temperature of the chosen solvent. Following the reaction, the product can often be isolated by evaporating the solvent and purifying the residue through recrystallization from a suitable solvent like benzene. guidechem.com
Solvent-Free Dehydration: Solvent-free methods offer advantages in terms of atom economy and reduced environmental impact by eliminating the need for organic solvents. The most direct solvent-free approach is thermal dehydration, where cis-aconitic acid is heated to a temperature sufficient to induce intramolecular cyclization and water elimination. wikipedia.org This method, however, requires careful temperature control to prevent decomposition or unwanted side reactions, such as isomerization. While specific protocols for the solvent-free synthesis of this compound are less commonly detailed, analogous procedures, such as the rapid thermal distillation of citric acid to produce itaconic anhydride, demonstrate the feasibility of such solventless approaches. orgsyn.orgchemicalbook.com
Table 1: Comparative Analysis of Dehydration Methods
| Feature | Solvent-Assisted Dehydration | Solvent-Free Dehydration |
| Principle | Azeotropic removal of water using an organic solvent (e.g., xylene). guidechem.com | Direct heating to induce intramolecular condensation. wikipedia.org |
| Conditions | Refluxing at the boiling point of the solvent. guidechem.com | High temperature, often under vacuum to remove water. |
| Advantages | Precise temperature control; efficient water removal; product may be easier to purify. | High atom economy; no solvent waste; simplified workup. |
| Disadvantages | Requires use and disposal of organic solvents; may require higher energy input for heating large solvent volumes. | Potential for thermal decomposition or side reactions; requires precise temperature monitoring. |
Transformations from Related Compounds
This compound can also be synthesized from other closely related chemical compounds through specific reaction pathways.
cis-Aconitic acid and trans-aconitic acid are geometric isomers. wikipedia.org The formation of the cyclic anhydride is stereochemically dependent on the cis configuration, where the two carboxylic acid groups are positioned on the same side of the double bond, allowing for intramolecular cyclization.
The synthesis of this compound from trans-aconitic acid is not a direct conversion but necessitates an initial isomerization step. This isomerization from the trans to the cis isomer can typically be induced by heating. Once the cis-aconitic acid is formed, it can then undergo dehydration to yield the target anhydride. Therefore, a plausible reaction pathway involves heating trans-aconitic acid, potentially in the presence of a dehydrating agent, to first establish an equilibrium with the cis isomer, which is then trapped by cyclization to the more stable anhydride.
A highly effective and common method for preparing this compound involves the use of acetic anhydride as a dehydrating agent. guidechem.com In this reaction, cis-aconitic acid is treated with an excess of acetic anhydride, which may also serve as the reaction solvent.
The reaction proceeds by the acylation of the carboxyl groups of cis-aconitic acid by acetic anhydride. This forms a mixed anhydride intermediate which readily undergoes an intramolecular nucleophilic attack, leading to the formation of the stable five-membered this compound ring and releasing acetic acid as a byproduct. The reaction is typically driven to completion by heating, often at reflux. guidechem.com After the reaction is complete, the excess acetic anhydride and the acetic acid byproduct are removed, usually by evaporation or distillation under reduced pressure. The resulting crude this compound can then be purified by recrystallization. guidechem.com This method is analogous to the synthesis of citric acid anhydride from citric acid using acetic anhydride. chemicalbook.com
Table 2: Synthesis via Acetic Anhydride
| Parameter | Description |
| Starting Material | cis-Aconitic Acid |
| Reagent/Solvent | Acetic Anhydride (Ac₂O) guidechem.com |
| Reaction Type | Dehydration / Intramolecular Acylation |
| Key Condition | Refluxing the mixture. guidechem.com |
| Byproduct | Acetic Acid |
| Purification Step | Evaporation of volatiles and recrystallization from a solvent like benzene. guidechem.com |
Chemical Reactivity and Mechanistic Studies of Cis Aconitic Anhydride
Hydrolytic Reactivity
The presence of the strained five-membered anhydride (B1165640) ring makes cis-aconitic anhydride susceptible to hydrolysis, a reaction that cleaves the anhydride to form the corresponding dicarboxylic acid. This reactivity is significantly influenced by the reaction conditions, particularly pH.
Mechanism of Hydrolysis to cis-Aconitic Acid
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. In this process, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. nih.govresearchgate.net This attack forms a tetrahedral intermediate. Subsequently, the ring opens through the elimination of the carboxylate group, which is a good leaving group. A final proton transfer step yields the product, cis-aconitic acid.
A crucial feature of this compound is the presence of a neighboring carboxylic acid group. This group can participate in the hydrolysis reaction through intramolecular catalysis. Studies on analogous molecules, such as phthalic anhydride, have shown that the neighboring carboxy group, when ionized to its carboxylate form, can act as an intramolecular catalyst, accelerating the rate of hydrolysis. sigmaaldrich.com This suggests that the deprotonated form of this compound is significantly more reactive towards hydrolysis than the protonated form.
pH-Dependent Hydrolysis Kinetics and Stability
The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. This dependence arises from several factors, including general base catalysis, general acid catalysis, and the intramolecular catalysis mentioned previously. sigmaaldrich.com
At neutral pH, the hydrolysis occurs via the uncatalyzed attack of water. As the pH increases, the concentration of the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, increases. This leads to a significant acceleration of the hydrolysis rate under basic conditions. sigmaaldrich.com Conversely, under acidic conditions, the carbonyl oxygens of the anhydride can be protonated, increasing their electrophilicity and rendering them more susceptible to attack by the weakly nucleophilic water molecule, a process known as general acid catalysis. etsu.edu
For this compound, the most complex behavior is observed in the pH range near its pKa value (pKa₁ ≈ 2.8, pKa₂ ≈ 4.4 for cis-aconitic acid). As the pH rises above the first pKa, the appended carboxylic acid group ionizes to a carboxylate. This negatively charged group can act as a potent intramolecular nucleophile or general base, significantly increasing the hydrolysis rate. sigmaaldrich.com Consequently, the anhydride exhibits minimum stability in neutral to alkaline solutions and in solutions where the carboxylate is present. The stability is greatest in the acidic pH range where the molecule is fully protonated.
Table 1: Expected Relationship Between pH and Hydrolysis Rate of this compound
| pH Range | Dominant Species | Primary Hydrolysis Mechanism | Expected Relative Rate |
| < 2 | Fully protonated | Acid-catalyzed attack by H₂O | Moderate |
| 3 - 5 | Partially ionized | Intramolecular catalysis by COO⁻ | High and increasing with pH |
| > 6 | Fully ionized | Base-catalyzed attack by OH⁻ | Very High |
This table illustrates the conceptual relationship between pH and the expected rate of hydrolysis based on established chemical principles for similar molecules.
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbons in the anhydride ring makes this compound a target for a variety of nucleophiles beyond water, leading to the formation of mono-acylated products.
Esterification Reactions with Alcohols
This compound reacts with alcohols to form the corresponding monoesters. nih.govsigmaaldrich.com This reaction follows the same nucleophilic acyl substitution pathway as hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is typically slower than hydrolysis and often requires heating to proceed at a reasonable rate. guidechem.com The products of this reaction are a cis-aconitic acid monoester and a molecule of carboxylic acid, which in this case is the other half of the original anhydride. The reaction is generally performed in the absence of water to prevent competitive hydrolysis of the anhydride starting material. nih.gov
Amide Formation with Amines
The reaction of this compound with primary or secondary amines yields amide-acids. flvc.org Amines are generally more nucleophilic than alcohols or water, and the reaction proceeds readily, often at room temperature. The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. The anhydride ring then opens, and a subsequent proton transfer results in the formation of the stable amide and carboxylic acid functionalities. Typically, two equivalents of the amine are used, or a non-nucleophilic base is added, to neutralize the carboxylic acid formed during the reaction. researchgate.net
While the formation of the desired amide is the primary reaction pathway, several competitive side reactions can occur, complicating the synthesis and purification of the final product. flvc.org These side reactions are a significant consideration when using this compound in applications like polymer synthesis for biomedical uses. flvc.org
The main observed side reactions include:
Hydrolysis: If the reaction is carried out in the presence of water, hydrolysis can compete with amidation, consuming the anhydride to form cis-aconitic acid. flvc.org
Double Bond Isomerization: The double bond in the cis configuration can isomerize to the more thermodynamically stable trans configuration, yielding trans-aconitic acid derivatives. flvc.org
Decarboxylation and Isomerization: Under certain conditions, particularly during monomer synthesis, competitive decarboxylation can occur, which along with double bond migration, can lead to the formation of itaconic acid derivatives. These side products lack the pH-sensitivity of the intended aconityl moiety. flvc.org
These side reactions can sometimes be mitigated by careful selection of reagents and reaction conditions, for instance, by using weakly nucleophilic aromatic amines or by performing the reaction at an interface. flvc.org
Table 2: Primary and Competitive Reactions of this compound with Amines
| Reaction Type | Reactant(s) | Product(s) |
| Primary Reaction (Amidation) | This compound + Amine (R-NH₂) | cis-Aconityl amide-acid |
| Side Reaction 1 (Hydrolysis) | This compound + Water | cis-Aconitic acid |
| Side Reaction 2 (Isomerization) | This compound derivative | trans-Aconitic anhydride derivative |
| Side Reaction 3 (Isomerization/Decarboxylation) | This compound | Itaconic acid derivatives |
Competitive Side Reactions During Amidation
Decarboxylation
The thermal decarboxylation, or loss of carbon dioxide, is a characteristic reaction of carboxylic acids that possess a carbonyl group at the β-position. chemistrysteps.com While this compound itself is relatively stable, its hydrolysis product, cis-aconitic acid, is susceptible to decarboxylation upon heating. This process is significant as it leads to the formation of itaconic acid.
The mechanism proceeds through a concerted, six-membered cyclic transition state. chemistrysteps.com This arrangement facilitates the elimination of CO2 and the formation of an enol intermediate, which subsequently tautomerizes to the more stable keto form, yielding itaconic acid. chemistrysteps.commasterorganicchemistry.com The presence of the β-carbonyl group is crucial for this reaction pathway. chemistrysteps.com
Double Bond Isomerization
The double bond in cis-aconitic acid and its anhydride is prone to isomerization, leading to the formation of its geometric isomer, trans-aconitic acid (or its corresponding anhydride). This reversible, first-order reaction is a critical factor in processes where the specific stereochemistry of the molecule is important. ukzn.ac.za
Several factors influence the rate and equilibrium of this isomerization:
Temperature: Higher temperatures significantly increase the rate of isomerization from the trans to the cis isomer. ukzn.ac.za
pH: The pH of the solution affects the final equilibrium ratio of the cis and trans isomers. ukzn.ac.za
Ionic Strength: This has been found to be a relatively unimportant factor in the isomerization process. ukzn.ac.za
Table 1: Factors Influencing the Isomerization of Aconitic Acid
| Factor | Effect | Reference |
|---|---|---|
| Temperature | Enhances the rate of isomerization. | ukzn.ac.za |
| pH | Affects the ultimate cis/trans equilibrium ratio. | ukzn.ac.za |
| Ionic Strength | Relatively unimportant. | ukzn.ac.za |
This isomerization can also lead to the formation of other structural isomers, such as citraconic anhydride, through migration of the double bond, a reaction observed in related compounds like itaconic anhydride. researchgate.net
Hydrolysis of Anhydride
Like other acid anhydrides, this compound readily undergoes hydrolysis in the presence of water to yield its corresponding dicarboxylic acid, cis-aconitic acid. wikipedia.org This reaction is typically rapid and exothermic. researchgate.net
Studies on model compounds like acetic anhydride show that hydrolysis follows pseudo-first-order kinetics when water is in excess. flvc.orgflvc.org The reaction can be monitored by techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy to measure the concentration of the anhydride and the resulting carboxylic acid over time. flvc.org The production of cis-aconitic acid can also autocatalyze the reaction. researchgate.net
Table 2: Kinetic Data for the Hydrolysis of Acetic Anhydride (Model Compound)
| Temperature (°C) | Rate Constant (k, min⁻¹) | Method | Reference |
|---|---|---|---|
| 25 | 0.169 ± 0.0047 | In-situ FTIR, Batch Reactor | flvc.org |
| 15 | Value not specified | In-situ FTIR, Batch Reactor | flvc.org |
| 20 | Value not specified | In-situ FTIR, Batch Reactor | flvc.org |
| 35 | Value not specified | In-situ FTIR, Batch Reactor | flvc.org |
Formation of Regioisomers and Allyl-Shifted Products
The reaction of this compound with nucleophiles, such as amines, can lead to a mixture of products. libretexts.org Nucleophilic attack can occur at either of the two distinct carbonyl carbons of the anhydride ring, resulting in the formation of two different regioisomers of the corresponding mono-amide/mono-acid.
Furthermore, the potential for the double bond to migrate (isomerize) under the reaction conditions can lead to the formation of products derived from itaconic anhydride or citraconic anhydride structures. researchgate.net These are considered allyl-shifted products. The combination of two possible sites for nucleophilic attack and the possibility of double bond migration complicates the product profile, making stereoselective and regioselective synthesis challenging.
Strategies for Minimizing Undesired Side Products
Controlling the reactivity of this compound is key to its successful application in synthesis. Strategies focus on moderating reaction conditions to favor the desired reaction pathway over side reactions like hydrolysis, isomerization, and decarboxylation.
Employing weakly nucleophilic amines, such as aromatic amines, can enhance the selectivity of the reaction. The lower reactivity of these amines requires conditions that are generally milder, reducing the likelihood of thermally or base-induced side reactions like isomerization and decarboxylation. The reaction proceeds via the standard mechanism of nucleophilic attack by the amine on the anhydride, followed by deprotonation and ring-opening to form the amide. libretexts.org
Performing the reaction under interfacial conditions, similar to the Schotten-Baumann reaction, can also minimize side products. In this technique, the reaction is carried out at the interface of two immiscible solvents, for instance, an aqueous phase and an organic phase. This method allows for better control of reactant concentrations at the reaction site. By keeping the bulk concentration of reactants low and controlling the pH of the aqueous phase, unwanted reactions such as the hydrolysis of the anhydride can be significantly suppressed, leading to a higher yield of the desired product.
Isomerization Phenomena of this compound
The isomerization of this compound is a significant aspect of its chemical behavior, primarily driven by thermal conditions and the inherent stability differences between its geometric isomers.
This compound can undergo a thermally induced isomerization to form its more stable isomer, trans-aconitic anhydride. This transformation is a key feature of the thermal behavior of aconitic acid derivatives. Studies have shown that during the thermal decomposition of cis-aconitic acid, it first dehydrates to form this compound. nih.gov Subsequently, the presence of an exothermic peak in differential scanning calorimetry (DSC) curves indicates the isomerization of the cis-anhydride to the trans-anhydride. nih.govfrontiersin.org This conversion is a conformational change that leads to a more energetically favorable molecular structure. frontiersin.org
The isomerization of this compound to trans-aconitic anhydride is an exothermic process. nih.govfrontiersin.org This has been verified through thermal analysis techniques and supported by computational calculations. The enthalpy of isomerization (ΔHisom) for this conversion has been calculated using the Density Functional Theory (DFT) method. frontiersin.org The calculated value for the transformation of this compound to trans-aconitic anhydride is -30.66 kJ mol-1. nih.govfrontiersin.org The negative enthalpy change confirms that the process releases heat, which is consistent with the formation of a more stable product. The calculated free energy change (ΔGisom) for this reaction is -27.48 kJ mol-1, further indicating the spontaneity of the isomerization. frontiersin.org
Table 1: Thermodynamic Parameters for the Isomerization of this compound
| Parameter | Value |
| Enthalpy of Isomerization (ΔHisom) | -30.66 kJ mol-1 |
| Free Energy of Isomerization (ΔGisom) | -27.48 kJ mol-1 |
Data sourced from thermal analysis and DFT calculations. frontiersin.org
The geometric configuration of the aconitic anhydride isomers has a fundamental influence on their thermal stability. The cis-isomer is significantly less thermally stable than its trans-counterpart. frontiersin.org This lower stability is a driving force for the isomerization reaction. The steric hindrance between the adjacent carboxylic acid groups in the cis configuration contributes to its higher energy state compared to the trans configuration, where these bulky groups are on opposite sides of the double bond, leading to reduced steric strain. The initial step in the thermal decomposition of cis-aconitic acid is its dehydration to this compound, which occurs at a lower temperature than the decomposition of the trans isomer, highlighting the lower stability of the cis form. nih.govfrontiersin.org
Cascade and Cyclization Reactions
This compound, as an α,β-unsaturated carbonyl compound, is a substrate for various cascade and cyclization reactions, most notably with amine nucleophiles. These reactions are of interest for the synthesis of heterocyclic compounds.
The reaction of α,β-unsaturated carbonyl compounds with amines can proceed via an aza-Michael addition, which is the conjugate addition of an amine to the carbon-carbon double bond. In the case of molecules like aconitic anhydride, this initial addition can be followed by a spontaneous intramolecular cyclization. This cascade process is a valuable route for the synthesis of nitrogen-containing heterocycles. While this reaction is well-documented for related compounds like itaconic acid and its derivatives, leading to N-substituted pyrrolidones, specific studies on this compound are less common. nih.govfrontiersin.org However, the reaction of amines with maleic anhydride, a structurally similar cyclic anhydride, is known to produce Michael adducts that can undergo further transformations. organic-chemistry.org The reaction with primary amines is expected to proceed via the opening of the anhydride ring by the amine, followed by the aza-Michael addition of another amine molecule or an intramolecular reaction.
It is important to note that competitive reactions, such as decarboxylation and double bond isomerization, can occur during the synthesis of monomers from the reaction of this compound with amines.
The cascade aza-Michael addition-cyclization reaction of unsaturated dicarboxylic acids and their derivatives with primary amines is a known method for the formation of N-substituted pyrrolidone rings. nih.govfrontiersin.org For instance, the reaction of itaconic acid with primary aliphatic amines is a well-established route to N-substituted pyrrolidones. frontiersin.org Similarly, the reaction of trans-trimethyl aconitate with primary amines proceeds via an aza-Michael addition followed by a cyclization step to yield N-substituted monopyrrolidone-dimethylcarboxylates.
Given the structural similarities, the reaction of this compound with a primary amine is expected to follow a similar pathway. The initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride would lead to ring opening, forming an amide and a carboxylic acid. The subsequent intramolecular aza-Michael addition of the newly formed amide's nitrogen onto the α,β-unsaturated system would result in the formation of an N-substituted pyrrolidone ring bearing two carboxylic acid groups. This provides a potential route for the synthesis of multifunctional pyrrolidone derivatives.
Functionalization for Multifunctional Carboxylic Acids
This compound serves as a valuable precursor in the synthesis of multifunctional carboxylic acids, primarily through reactions involving the opening of its anhydride ring. The reactivity of the anhydride allows for the introduction of various functional groups, leading to the formation of derivatives with tailored properties for specific applications.
One of the most explored functionalization routes is the reaction of this compound with amines. This amination reaction results in the formation of amide derivatives, effectively converting the anhydride into a multifunctional carboxylic acid containing an amide linkage. This approach has been utilized in the preparation of monomers for the synthesis of water-soluble polymers with potential biomedical applications. researchgate.net For instance, the reaction with primary amines or amino acids can yield polymers with pH-sensitive characteristics. researchgate.net
However, the functionalization of cis-acotinic anhydride is not without its challenges. Several competitive side reactions have been observed during the synthesis of these multifunctional carboxylic acids. These include decarboxylation, isomerization of the double bond, and hydrolysis of the anhydride. researchgate.net These side reactions can lead to the formation of undesired byproducts, such as itaconic acid derivatives, which may lack the desired pH sensitivity. researchgate.net The propensity for these side reactions is influenced by the reaction conditions and the nature of the nucleophile. For example, the use of weakly nucleophilic aromatic amines or conducting the reaction at an interface, such as in the reaction of glycine (B1666218) with cis-acotinic anhydride, has been shown to minimize these undesirable side reactions. researchgate.net
The resulting multifunctional carboxylic acids, derived from cis-acotinic anhydride, are key components in the development of advanced materials. They have been incorporated into the structure of copolymers and used in the formation of pH-sensitive anti-tumor prodrug nanoparticles. nih.gov
Table 1: Examples of Functionalization Reactions of this compound
| Reactant | Product Type | Key Findings | Potential Applications |
| Amines (general) | Amide-containing multifunctional carboxylic acids | Formation of amide linkage; potential for side reactions (decarboxylation, isomerization). researchgate.net | Monomers for polymers, bioconjugation. researchgate.net |
| Glycine | Glycine-conjugated carboxylic acid | Interfacial reaction can minimize side reactions. researchgate.net | Biomedical polymers. |
| Amino-modified alginate | Alginate-drug conjugates | This compound used as a linker for drug conjugation. researchgate.net | pH-sensitive drug delivery. researchgate.net |
Epoxidation Reactions
Detailed research findings and specific examples of the epoxidation of the carbon-carbon double bond within this compound are not extensively documented in the available literature. While epoxidation is a common transformation for alkenes, the specific application of this reaction to this compound appears to be a less explored area of its chemical reactivity.
General studies on the copolymerization of epoxides with various anhydrides, in the presence of catalysts like aluminum complexes, have been reported. tcichemicals.com These studies, however, focus on the ring-opening of the anhydride by the epoxide, leading to the formation of polyesters, rather than the epoxidation of a double bond within the anhydride molecule itself. tcichemicals.com
Therefore, based on the currently available scientific literature, there is limited to no specific information regarding the conditions, mechanisms, or products of the epoxidation reaction of this compound.
Biochemical Roles and Metabolic Interconnections
Participation in the Tricarboxylic Acid (TCA) Cycle
The conjugate base of cis-aconitic acid, cis-aconitate, is a crucial intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. wikipedia.orgbyjus.com This cycle is a series of enzyme-catalyzed chemical reactions essential for cellular respiration in all aerobic organisms. byjus.comsmpdb.ca It occurs in the mitochondrial matrix of eukaryotes. byjus.com
Intermediate in the Isomerization of Citrate (B86180) to Isocitrate
Cis-aconitate serves as an intermediary in the conversion of citrate to its isomer, isocitrate. wikipedia.orgpressbooks.pubproteopedia.org This isomerization is a critical step because citrate, a tertiary alcohol, is not easily oxidized. pressbooks.pubproteopedia.org The conversion to isocitrate, a secondary alcohol, facilitates the subsequent oxidative decarboxylation steps in the TCA cycle. pressbooks.pubchegg.comaklectures.com The reaction proceeds through a two-step process of dehydration followed by hydration, with cis-aconitate being the enzyme-bound intermediate. proteopedia.orgaklectures.com
Enzymatic Catalysis by Aconitase
The isomerization of citrate to isocitrate via cis-aconitate is catalyzed by the enzyme aconitase (also known as aconitate hydratase, EC 4.2.1.3). wikipedia.orgcreative-enzymes.com Aconitase is a non-redox-active enzyme that contains an iron-sulfur cluster essential for its catalytic activity. creative-enzymes.comebi.ac.uk The reaction mechanism involves a dehydration-hydration process. wikipedia.org The enzyme abstracts a proton and a hydroxyl group from citrate to form the cis-aconitate intermediate, which remains bound to the enzyme. proteopedia.orgwikipedia.org Subsequently, the enzyme adds a water molecule back to cis-aconitate in a different orientation to form isocitrate. proteopedia.orgwikipedia.org This stereo-specific reaction ensures the formation of the correct (2R,3S) stereoisomer of isocitrate. wikipedia.org
Biosynthetic Pathways of Derivatives
Cis-aconitate, derived from the TCA cycle, serves as a branch-point intermediate for the biosynthesis of other important metabolites, notably itaconic acid in certain fungi. researchgate.net
Precursor in Itaconic Acid Biosynthesis in Fungi (e.g., Aspergillus terreus)
In fungi such as Aspergillus terreus, cis-aconitate is diverted from the TCA cycle to produce itaconic acid, a compound with significant industrial applications as a building block for polymers. researchgate.netpnas.orgoup.com This biosynthetic pathway represents a key metabolic shunt from central carbon metabolism.
The conversion of cis-aconitate to itaconate is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), also known as ACOD1 or Irg1 in mammals. pnas.orgnih.govrsc.org This enzyme facilitates the decarboxylation of cis-aconitate, removing a carboxyl group to form itaconic acid. nih.gov The gene encoding this enzyme was first identified in the fungus Aspergillus terreus. nih.govnih.gov Interestingly, while A. terreus directly decarboxylates cis-aconitate, another fungus, Ustilago maydis, utilizes a different pathway involving the isomerization of cis-aconitate to trans-aconitate, which is then decarboxylated. oup.compnas.org
In Aspergillus terreus, the initial steps of the TCA cycle, leading to the formation of citrate and its conversion to cis-aconitate by aconitase, occur within the mitochondria. nih.gov Cis-aconitate is then transported from the mitochondrial matrix to the cytosol. nih.gov This transport is thought to be mediated by mitochondrial tricarboxylic transporters (MTT). nih.gov In the cytosol, cis-aconitate is decarboxylated by CAD to produce itaconic acid, which is subsequently exported out of the cell. nih.gov Recent studies have also identified the presence of TCA cycle enzymes, including aconitase, and intermediates like cis-aconitate within the cell nucleus, suggesting a non-classical nuclear TCA cycle that may be involved in epigenetic regulation. nih.govnih.govresearchgate.net
Modulation of Biological Processes
cis-Aconitic anhydride (B1165640) and its corresponding acid, cis-aconitic acid, are involved in a variety of biological processes, ranging from enzyme interactions to influencing viral activity and metabolic pathways. The reactivity of the anhydride group allows it to readily modify other molecules, which is a key aspect of its biological implications.
Enzyme Inhibition Studies (e.g., L-Glutaminase Deactivation)
The role of cis-aconitic anhydride as a direct inhibitor of L-glutaminase has not been prominently established in scientific literature. Extensive research into glutaminase (B10826351) inhibition, particularly in the context of cancer therapeutics, has identified various potent inhibitors such as BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) and the clinical trial candidate CB-839. mdpi.com These molecules act by targeting the enzyme's active or allosteric sites to block the conversion of glutamine to glutamate, a critical pathway for cancer cell proliferation. nih.govnih.gov
While cis-aconitic acid is an intermediate in the Krebs cycle, a fundamental metabolic pathway, there is no direct evidence to suggest that its anhydride form is a significant inhibitor of L-glutaminase. The focus of glutaminase inhibition studies remains on synthetic compounds that exhibit high specificity and potency. nih.govnih.gov
Implications in Viral Replication Inhibition
This compound has been implicated in the inhibition of viral replication, not as a standalone antiviral agent, but as a modifying agent for other molecules. Research has shown that the modification of proteins, such as human serum albumin (HSA), with this compound can confer antiviral properties. This process, known as aconitylation, results in the conversion of primary amino groups on the protein surface into carboxyl groups.
The resulting aconitylated proteins (Aco-HSA) have demonstrated the ability to inhibit the replication of enveloped viruses like the influenza virus. The mechanism of action is believed to involve the disruption of the viral fusion process, which is essential for the virus to enter and infect host cells. The introduction of negative charges through aconitylation appears to interfere with the conformational changes in viral glycoproteins that are necessary for membrane fusion.
| Molecule | Effect on Viral Replication | Mechanism |
| Aconitylated Human Serum Albumin (Aco-HSA) | Inhibition of influenza virus replication | Interference with viral membrane fusion |
Effect on Oxidative Metabolism
There is no substantial evidence to suggest that this compound directly affects oxidative metabolism, which encompasses the citric acid cycle and oxidative phosphorylation. lumenlearning.comkhanacademy.orgkhanacademy.org cis-Aconitic acid is a transient intermediate in the citric acid cycle, where it is converted to isocitrate by the enzyme aconitase. However, the anhydride form is not a natural participant in this central metabolic pathway.
The primary role of this compound in relation to oxidative stress appears to be indirect. It has been utilized as a chemical linker to attach antioxidant enzymes, such as catalase, to delivery vehicles. Catalase is a crucial enzyme that breaks down hydrogen peroxide, a reactive oxygen species, thereby protecting cells from oxidative damage. By serving as a linker, this compound facilitates the targeted delivery of these protective enzymes, but it does not possess intrinsic activity in modulating oxidative phosphorylation or other core aspects of oxidative metabolism.
Role in Microbiological Growth and Synthesis
This compound's hydrated form, cis-aconitic acid, plays a significant role in the metabolism of certain microorganisms. Notably, the fungus Aspergillus terreus has been metabolically engineered to enhance the production of cis-aconitic acid. nih.govresearchgate.net This is achieved by modifying the biosynthetic pathway that normally leads to the production of itaconic acid, a commercially valuable organic acid.
In these engineered strains, the gene responsible for the decarboxylation of cis-aconitate to itaconate is disrupted. mdpi.com This blockage leads to the accumulation and secretion of cis-aconitic acid. This demonstrates a direct involvement of a precursor to this compound in microbial synthetic pathways. While the direct effect of the anhydride form on the growth of various microbes is not extensively documented, its precursor is a key metabolic product in certain industrially important fungi.
| Microorganism | Biological Role of cis-Aconitic Acid/Anhydride | Significance |
| Aspergillus terreus (engineered) | Accumulation and secretion of cis-aconitic acid | Industrial production of bio-based chemicals |
Applications in Advanced Materials and Biomedical Engineering
pH-Sensitive Drug Delivery Systems
The acidic environment of tumors (pH 6.5-7.2) and the even lower pH of endosomes and lysosomes (pH 4.5-6.0) provide a unique opportunity for targeted drug release. creativebiolabs.netnih.gov Cis-aconitic anhydride (B1165640) is a key player in exploiting this pH differential. creativebiolabs.net It is frequently employed as a pH-sensitive linker, connecting therapeutic agents to carrier molecules. nih.gov The linkage is stable at the neutral pH of blood but is designed to break apart in acidic conditions, releasing the drug precisely at the target site. creativebiolabs.net
Design and Synthesis of Acid-Labile Linkers for Drug Conjugation
The core of cis-aconitic anhydride's function in drug delivery lies in its ability to form an acid-labile amide bond. This bond is created by reacting the anhydride with an amino group on a drug molecule. The resulting linkage possesses a neighboring carboxylic acid group that catalyzes the hydrolysis of the amide bond under acidic conditions. creativebiolabs.net This intramolecular catalysis is significantly more efficient than simple hydrolysis, allowing for rapid drug release in the acidic environment of a tumor or lysosome. creativebiolabs.net
A prominent example of this strategy is the conjugation of the potent anticancer drug doxorubicin (B1662922) (DOX) with this compound. creativebiolabs.netnih.gov The reaction between the amino group of doxorubicin and this compound results in the formation of a cis-aconityl-doxorubicin (CAD) conjugate. nih.gov This process, often a straightforward ring-opening reaction, creates a prodrug that is less toxic in its conjugated form and can be targeted to cancer cells. nih.govacs.org
The synthesis typically involves reacting doxorubicin hydrochloride with this compound in a suitable solvent system. acs.orgmdpi.com For instance, one method involves dissolving doxorubicin hydrochloride in pyridine (B92270) and triethylamine (B128534), followed by the slow addition of this compound dissolved in dioxane. mdpi.com Another approach utilizes a biphasic system of water and an organic solvent like dioxane, with the pH carefully controlled to facilitate the reaction and subsequent precipitation of the product. acs.org It is important to note that the reaction of doxorubicin with this compound can produce two isomers, cis-ADOX and trans-ADOX, which can be separated by techniques like HPLC. nih.gov
Table 1: Synthesis and Characteristics of Doxorubicin-cis-Aconitic Anhydride Conjugates
| Conjugate | Synthesis Method | Key Findings | Reference |
| cis-Aconityl-doxorubicin (CAD) | Ring-opening reaction between this compound and the amino group of Doxorubicin (DOX). | The CAD prodrug was stable at pH 7.4 but hydrolyzed to release DOX in acidic conditions. | nih.gov |
| cis-ADOX and trans-ADOX | Reaction of DOX and this compound, with subsequent separation by HPLC. | Yields of cis-ADOX and trans-ADOX were 36.3% and 44.8%, respectively. | nih.gov |
| G5.NHAc-FA-DOX | Covalent conjugation of DOX onto the periphery of partially acetylated and folic acid-modified generation 5 (G5) PAMAM dendrimers via a cis-aconityl linkage. | The conjugate showed pH-triggered DOX release, with a higher release rate at acidic pH. | mdpi.com |
The stability of the cis-aconityl linkage is highly dependent on pH. At the physiological pH of 7.4, the amide bond is stable, minimizing premature drug release during circulation in the bloodstream. creativebiolabs.netnih.gov However, upon reaching the acidic microenvironment of a tumor or being internalized by cancer cells into acidic lysosomes (pH 4.5–5.0), the linkage undergoes rapid hydrolysis. creativebiolabs.net
This acid-catalyzed cleavage is facilitated by the intramolecular participation of the adjacent carboxylic acid group on the aconityl moiety. creativebiolabs.net This leads to the liberation of the active cytotoxic agent, such as doxorubicin, directly within the target cell or tumor tissue, thereby enhancing its therapeutic efficacy while reducing systemic toxicity. nih.govnih.gov Studies have shown that the release of DOX from such conjugates is significantly accelerated at lower pH values. For example, one study reported that approximately 85% of DOX was released at pH 5.0 within 24 hours, compared to less than 10% at pH 7.4. Another study found that the half-life of DOX release from a PVA-cis-ADOX conjugate was 3 hours at pH 5.0, which was 4.7 times shorter than that of the trans-isomer. nih.gov
Development of Polymeric Nanocarriers and Micelles
To further enhance the delivery of drugs conjugated with this compound, these prodrugs are often incorporated into polymeric nanocarriers and micelles. nih.govresearchgate.net These nanostructures, typically ranging in size from 10 to 100 nm, can protect the drug from degradation, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov
Biodegradable polymers are frequently used to construct these nanocarriers. Polyamidoamine (PAMAM) dendrimers and glycol chitosan (B1678972) are two such examples that have been successfully modified with this compound-drug conjugates. nih.gov
PAMAM dendrimers are highly branched, tree-like macromolecules with a well-defined structure. researchgate.netwiserpub.com Their surface can be functionalized with various molecules, including targeting ligands and drug conjugates. researchgate.netwiserpub.com For instance, generation 5 (G5) PAMAM dendrimers have been modified with folic acid for tumor targeting and then conjugated with doxorubicin via a cis-aconityl linker. mdpi.com Surface modification of PAMAM dendrimers, such as through acetylation, can also improve their biocompatibility. researchgate.netnih.gov
Glycol chitosan, a water-soluble derivative of chitosan, is another attractive polymer for drug delivery due to its biocompatibility and reactive functional groups. nih.govnih.gov Doxorubicin has been conjugated to glycol chitosan using a cis-aconityl spacer. nih.gov The resulting conjugates can self-assemble into nanoparticles in an aqueous solution, with the hydrophobic doxorubicin forming the core. nih.gov These nanoparticles exhibit pH-dependent drug release, with accelerated release at acidic pH due to the cleavage of the cis-aconityl linker. nih.gov
Table 2: Research Findings on Polymeric Nanocarriers
| Polymer Carrier | Modification | Key Research Findings | Reference |
| Polyamidoamine (PAMAM) Dendrimer G5 | Partially acetylated and modified with folic acid, then conjugated with DOX via a cis-aconityl linkage. | The resulting conjugates (G5.NHAc-FA-DOX) showed pH-responsive DOX release and could specifically target cancer cells. | mdpi.com |
| Glycol Chitosan | Chemically reacted with this compound-conjugated doxorubicin. | The DOX-GC conjugates self-assembled into nanoparticles and showed accelerated DOX release at pH 4. | nih.gov |
| Poly(β-thioester) | Conjugated with a cytotoxic peptide (KLAK) decorated with this compound and a cell-penetrating peptide (TAT). | The polymer-peptide conjugates (PT-K-CAA) could self-assemble in the acidic tumor microenvironment, enhancing tumor penetration. | nih.gov |
A significant challenge in cancer therapy is the poor penetration of nanomedicines into solid tumors. nih.gov To address this, innovative self-assembly strategies are being developed. One such strategy involves designing polymer-drug conjugates that exist as small, single chains that can easily penetrate deep into tumor tissue. nih.govablesci.com
Once inside the acidic tumor microenvironment, the pH-sensitive component, such as a this compound-modified peptide, triggers a change in the polymer's properties, leading to in-situ self-assembly into larger nanoparticles. nih.govablesci.com This aggregation enhances the retention of the drug within the tumor. For example, a polymer-peptide conjugate was designed where a cytotoxic peptide was decorated with this compound. nih.gov In the neutral pH of the bloodstream, the conjugate remained as a single, small chain. However, upon entering the acidic tumor environment, the this compound responded to the lower pH, causing the conjugates to self-assemble and recover their therapeutic activity deep within the tumor. nih.gov
Application in Gene Therapy
Polymer Synthesis and Modification
This compound is a valuable reagent in polymer chemistry, used primarily for the post-polymerization modification of existing polymers to introduce new functionalities.
Poly(amino acids) are typically synthesized via the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs). mdpi.com This method allows for the creation of well-defined homopolymers and block copolymers.
This compound is used in a post-polymerization modification step to create functional poly(amino acid)-containing copolymers. A prime example is the synthesis of this compound grafted poly(L-lysine) (PLCA), as discussed in the gene therapy section. rsc.org In this process, a pre-synthesized poly(L-lysine) homopolymer is reacted with this compound in a suitable solvent. The anhydride reacts with the pendant primary amine groups of the lysine (B10760008) residues along the polymer chain. This grafting process results in a copolymer where the original poly(amino acid) backbone is now functionalized with pH-sensitive aconityl side chains, transforming its chemical and physical properties for specific advanced applications. rsc.org
Development of Bio-Derived Crosslinking Materials
This compound, and its parent compound aconitic acid, are significant in the development of bio-derived crosslinking materials. Aconitic acid can be sourced from renewable resources like sugarcane, making it an attractive green alternative to petroleum-based crosslinkers. google.com The presence of multiple carboxylic acid groups within the aconitic acid molecule makes it an effective cross-linking agent. google.com
These bio-derived crosslinkers can be used to form crosslinked polymeric materials with a higher content of renewable components. For example, derivatives of aconitic acid can be used to crosslink polymers such as polydimethylsiloxane (B3030410) (PDMS), polyethylene (B3416737) (PE), polyurethane (PU), and acrylics. google.com The process can involve reacting the aconitic acid derivative with a functionalized polymer in a condensation cure reaction. google.com
One approach involves the reduction of the cis-aconitic acid isomer to a tri-alcohol. This resulting bio-derived crosslinking material, with its multiple hydroxyl groups, can then be used to form a crosslinked polymeric material. google.com The development of hyperbranched crosslinkers from other bio-derived molecules, such as glycerol (B35011) and succinic anhydride, further illustrates the potential of using polycarboxylic acids and their derivatives in creating advanced polymer networks. rsc.org The resulting materials often exhibit enhanced mechanical properties, such as increased tensile strength and elongation at break. rsc.org
Influence on Polymer Hydrolytic Capacity and pH-Sensitivity
A significant application of this compound in advanced materials is its ability to confer hydrolytic capacity and pH-sensitivity to polymers. The cis-aconityl group is a well-known acid-labile linker, meaning it is stable at neutral pH but cleaves under acidic conditions. researchgate.net This property is particularly valuable in the design of "smart" polymers for biomedical applications, such as drug delivery systems that release their payload in the acidic environments of endosomes or lysosomes. researchgate.net
The hydrolysis of the amide linkage formed from this compound is pH-dependent, with the degradation rate increasing in acidic conditions. researchgate.net This allows for the controlled release of therapeutic agents at specific sites within the body. The mechanism of pH-sensitivity in polymers containing carboxylic acid groups, such as those derived from this compound, is based on the protonation and deprotonation of these groups in response to changes in the surrounding pH. researchgate.net At neutral or higher pH, the carboxylic acid groups are deprotonated and the polymer is often hydrophilic. In acidic conditions, these groups become protonated, leading to changes in the polymer's hydrophobicity and structure, which can trigger the release of an encapsulated drug. researchgate.net
Analytical Methodologies and Spectroscopic Characterization in Research
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for isolating and analyzing cis-aconitic anhydride (B1165640) and its isomers. Different chromatographic methods offer unique advantages depending on the sample matrix and the specific research question.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers of organic compounds, including the cis and trans isomers of aconitic acid. The separation of isomers can be challenging due to their similar chemical properties. sielc.com However, specialized HPLC methods, such as those employing mixed-mode stationary phases, have proven effective. For instance, a mixed-mode reversed-phase/strong anion-exchange column can enhance the selectivity and column efficiency for separating cis-trans isomers of acylated anthocyanins, a principle that can be applied to other isomeric compounds. nih.gov The choice of column and mobile phase is critical for achieving baseline separation. sielc.comhelixchrom.com For example, a Primesep 100 reversed-phase/cation-exchange column has been successfully used to separate isomers of aminobenzoic acid, demonstrating the utility of mixed-mode chromatography for resolving closely related compounds. sielc.com
The BIST™ (Bridge Ion Separation Technology) method is another innovative HPLC technique that can be used for the analysis of aconitic acid. sielc.com This method utilizes a multi-charged positive buffer on a negatively-charged, cation-exchange column to retain anionic analytes like aconitic acid. sielc.com The mobile phase, consisting mainly of an organic solvent, minimizes the formation of a solvation layer around the charged analytes, leading to high selectivity and good peak shape. sielc.com This method is compatible with various detectors, including mass spectrometry (MS). sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Biochemical Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the biochemical profiling of organic acids in various biological samples. metbio.netresearchgate.net This method is particularly valuable for detecting and quantifying a wide range of metabolites, including those involved in metabolic disorders. metbio.net
For the analysis of non-volatile organic acids like aconitic acid, a derivatization step is necessary to make them volatile. metbio.netnih.gov This typically involves converting the carboxylic acid groups into more volatile esters or silyl (B83357) derivatives. nih.govjasem.com.tr For example, a common derivatization procedure involves oximation followed by trimethylsilylation. nih.gov Acetylation with acetic anhydride is another derivatization technique used for amines, phenols, and alcohols, making them suitable for GC-MS analysis. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column. metbio.net The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. metbio.net This allows for both the identification and quantification of the organic acids present in the sample. nih.govmdpi.com
The GC-MS method can be used to analyze a large number of organic acids simultaneously, making it a powerful tool for metabolic profiling. metbio.netresearchgate.net For instance, it has been used to identify over 200 different organic acids in urine samples. jasem.com.tr
Paper Chromatography for Detection of Organic Acids
Paper chromatography is a simpler, qualitative technique that has been historically used for the detection and identification of organic acids in various samples, including plant extracts and river water. researchgate.netillinois.edunih.govdatapdf.comacs.org The principle of this technique is the partitioning of solutes between a stationary phase (the paper) and a mobile phase (a solvent system). illinois.edu The separation is based on the differential affinities of the organic acids for the two phases.
In this method, a spot of the sample extract is applied to a sheet of filter paper. datapdf.com The edge of the paper is then dipped into a solvent, which moves up the paper by capillary action, carrying the sample components with it at different rates. datapdf.com After the solvent has moved a sufficient distance, the paper is dried, and the separated organic acid spots are visualized using a suitable indicator or chemical reagent. illinois.edu The identity of an acid can be tentatively confirmed by comparing its retention factor (Rf) value—the ratio of the distance traveled by the solute to the distance traveled by the solvent—with that of a known standard run under the same conditions. illinois.edu
Different solvent systems can be employed to achieve optimal separation of various organic acids. illinois.edudatapdf.com For example, a mixture of 1-pentanol (B3423595) and 5M formic acid has been used as a developing solvent for the separation of dicarboxylic acids. illinois.edu
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for determining the chemical structure and concentration of cis-aconitic anhydride. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. spectrabase.comchemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net
In the ¹H-NMR spectrum of a compound, the chemical shift, integration, and multiplicity of the signals provide valuable structural information. For cis-aconitic acid, the precursor to the anhydride, ¹H-NMR spectra have been recorded in various solvents. bmrb.iohmdb.cahmdb.cahmdb.ca
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.govhmdb.ca The chemical shifts of the carbon atoms in a ¹³C-NMR spectrum are indicative of their hybridization and the types of atoms they are bonded to. For cis-aconitic acid, the ¹³C-NMR spectrum shows distinct signals for the carboxylic acid carbons, the olefinic carbons, and the methylene (B1212753) carbon. bmrb.iohmdb.ca This data is crucial for confirming the structure of the molecule.
Table 1: Experimental ¹³C-NMR Chemical Shift Data for cis-Aconitic Acid
| Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 46.132 |
| C3 | 146.471 |
| C1 | 126.208 |
| C5 | 181.728 |
| C6 | 179.946 |
| C4 | 177.517 |
Data obtained for a 100mM sample in D₂O at 298K and pH 7.4. bmrb.io
Table 2: Experimental ¹H-NMR Chemical Shift Data for cis-Aconitic Acid
| Atom | Chemical Shift (ppm) |
|---|---|
| H14 | 3.094 |
| H15 | 3.094 |
| H13 | 5.648 |
Data obtained for a 100mM sample in D₂O at 298K and pH 7.4. bmrb.io
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. libretexts.org Organic acids, including aconitic acid, exhibit UV absorbance due to the presence of carboxyl groups and, in the case of aconitic acid, a carbon-carbon double bond. hitachi-hightech.com
The principle behind quantitative UV-Vis spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. semanticscholar.org
UV-Vis spectroscopy is a relatively simple, cost-effective, and robust method for the quantification of organic acids. semanticscholar.org It has been successfully applied to the analysis of organic acids in various matrices, including food and animal feed. hitachi-hightech.comsemanticscholar.org For instance, a study on the analysis of organic acids in sweet sorghum juice showed that trans-aconitic acid had a higher absorbance at longer wavelengths compared to other carboxylates and sugars. researchgate.net While UV-Vis spectroscopy is a powerful quantitative tool, it can be less selective than other methods, and sample components that absorb at similar wavelengths can cause interference. libretexts.org Therefore, it is often coupled with a separation technique like HPLC to ensure accurate quantification. semanticscholar.org
Thermal Analysis Methods for Decomposition and Transformation Studies
Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition behavior of this compound. These methods involve subjecting a sample to a controlled temperature program and measuring the resulting changes in its physical and chemical properties.
Thermogravimetry-Mass Spectrometry (TG-MS)
Thermogravimetry-Mass Spectrometry (TG-MS) is a hyphenated technique that couples a thermogravimetric analyzer with a mass spectrometer. wiley.com This allows for the simultaneous measurement of mass loss (TG) and the identification of evolved gaseous products (MS) as a function of temperature. nih.gov
During the thermal decomposition of cis-aconitic acid, the initial mass loss corresponds to the dehydration process, forming this compound. akjournals.com TG-MS analysis can confirm this by detecting the ionic currents corresponding to water (m/z = 17 and 18). akjournals.com As the temperature increases, the relatively stable this compound undergoes further decomposition. akjournals.com The subsequent gaseous products can be identified by their mass-to-charge ratios, providing insights into the decomposition mechanism. bohrium.com
Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR)
Similar to TG-MS, Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) combines thermogravimetry with FTIR spectroscopy to analyze the gaseous products evolved during thermal decomposition. researchgate.netmdpi.com This technique provides real-time information about the chemical nature of the evolved gases by identifying their characteristic infrared absorption bands. researchgate.net
In the study of cis-aconitic acid's thermal behavior, TG-FTIR can be used to confirm the initial loss of water during the formation of this compound. akjournals.com The IR spectra of the evolved gases at higher temperatures can help in the identification of decomposition products, although distinguishing between structurally similar molecules like itaconic and citraconic anhydride can be challenging. bohrium.com
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energetic Effects
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as the enthalpy changes associated with these processes. nih.gov
DSC studies on cis-aconitic acid reveal that it has a lower thermal stability compared to its trans isomer. akjournals.combohrium.com The initial endothermic peak corresponds to the dehydration of cis-aconitic acid to form this compound. akjournals.com A subsequent exothermic peak observed in the DSC curve suggests that the this compound undergoes isomerization to the more stable trans-aconitic anhydride. akjournals.combohrium.com
| Thermal Event | Temperature (K) at 10 K/min | Enthalpy Change (kJ/mol) |
| Dehydration of cis-Aconitic Acid | 407.7 | 86.55 |
| Isomerization of this compound | 458.4 | -23.61 |
| This table summarizes the thermal transitions observed during the heating of cis-aconitic acid as determined by DSC. Data sourced from a study by Wyrzykowski et al. akjournals.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of cis-aconitic anhydride (B1165640) at the molecular level.
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) has been employed to optimize the molecular structure of cis-aconitic anhydride. Specifically, the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee, Yang, and Parr non-local correlation functional, has been utilized for these calculations. akjournals.com This method allows for the determination of the most stable geometric arrangement of the atoms in the molecule by finding the energy minima on the potential energy surface. akjournals.com The geometries of isolated fragments are typically fully optimized without any symmetry constraints to ensure an accurate representation of the molecular structure. akjournals.com
Theoretical Modeling of Isomerization Processes (e.g., Enthalpy and Free Energy Changes)
Theoretical modeling has been crucial in understanding the isomerization of this compound to its more stable trans isomer. akjournals.com The presence of an exothermic peak in the Differential Scanning Calorimetry (DSC) curve of cis-aconitic acid decomposition suggests that the initially formed this compound undergoes isomerization to trans-aconitic anhydride. akjournals.comresearchgate.net
DFT calculations have been used to quantify the energetic changes associated with this transformation. The change in isomerization enthalpy (ΔHisom) for the conversion of this compound to trans-aconitic anhydride was calculated to be -30.66 kJ mol-1. akjournals.comresearchgate.net The negative value indicates that the isomerization is an exothermic process, which supports the experimental DSC data. akjournals.comresearchgate.net The free energy change (ΔGisom) for this reaction was calculated to be -27.48 kJ mol-1, further confirming the spontaneity of the isomerization. akjournals.comresearchgate.net These calculations often include corrections for zero-point energy (ZPE) and thermal contributions to enthalpy and entropy. akjournals.com
Table 1: Calculated Thermodynamic Parameters for the Isomerization of cis-Aconitic Anhydride to trans-Aconitic Anhydride
| Parameter | Value |
| Isomerization Enthalpy (ΔHisom) | -30.66 kJ mol-1 |
| Free Energy Change (ΔGisom) | -27.48 kJ mol-1 |
This table presents the calculated enthalpy and free energy changes for the isomerization process, indicating an exothermic and spontaneous reaction.
Application of Basis Sets (e.g., G** basis set) in Structural Studies
In conjunction with DFT methods, specific basis sets are employed to accurately describe the electronic structure of the molecule. For this compound, the 6-31G** basis set has been used in structural studies. akjournals.com This basis set is a type of split-valence basis set that provides a good balance between computational cost and accuracy for molecules containing first- and second-row atoms. The inclusion of polarization functions (the "" in 6-31G ) allows for a more flexible description of the electron density distribution, which is particularly important for molecules with multiple bonds and lone pairs, such as this compound. akjournals.com
Structure-Activity Relationship Modeling
Structure-activity relationship models are used to correlate the chemical structure of a molecule with its activity, providing predictive insights into its behavior in various systems.
Linear Solvation Energy Relationship (LSER) Applications in Extraction Studies
While direct Linear Solvation Energy Relationship (LSER) studies specifically on the extraction of this compound are not extensively documented in the provided search results, the LSER model has been successfully applied to its isomer, trans-aconitic acid. ijsrcseit.com LSER models are used to predict and interpret partitioning and distribution behavior of compounds between two immiscible phases, such as in solvent extraction processes. ijsrcseit.comacs.org These models correlate a property of interest, like the distribution coefficient, with a linear combination of solute and solvent parameters that describe their size, polarity, and hydrogen bonding capabilities. mdpi.com For trans-aconitic acid, an LSER model was developed to describe its reactive extraction using tri-butyl phosphate (B84403) in various diluents, showing a good correlation with experimental data. ijsrcseit.com Given the structural similarity, it is plausible that a similar LSER approach could be applied to model the extraction behavior of this compound.
Synthesis and Characterization of Cis Aconitic Anhydride Derivatives in Research
Esters of cis-Aconitic Anhydride (B1165640)
Esters of cis-aconitic anhydride are valuable intermediates in organic synthesis and have been identified in natural sources. Their synthesis and characterization are crucial for understanding their chemical properties and potential applications.
Isolation and Characterization of this compound Ethyl Ester
A notable example of a naturally occurring ester is this compound ethyl ester. This compound has been isolated and identified from the seeds of Alisma orientale. nih.govsigmaaldrich.comresearchgate.net The isolation process typically involves extraction from the plant material followed by chromatographic separation techniques to yield the pure compound. researchgate.net
Characterization of this compound ethyl ester involves a suite of spectroscopic and analytical methods. High-resolution mass spectrometry (HRMS) is used to determine its molecular formula, which has been established as C9H8O5. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the compound's structural framework, confirming the presence of the ethyl ester and the this compound moiety. researchgate.net Infrared (IR) spectroscopy further supports the structural assignment by identifying characteristic absorption bands for the functional groups present in the molecule. researchgate.net The specific optical rotation is also measured to determine its chirality. researchgate.net
| Property | Value/Data | Reference |
|---|---|---|
| Molecular Formula | C9H8O5 | researchgate.net |
| Appearance | White powder | researchgate.net |
| Optical Rotation [α]D20 | -26.0 (c 0.65, CHOH) | researchgate.net |
| IR (KBr) νmax cm-1 | 2986, 1688, 1414, 1278, 1201, 915 | researchgate.net |
| HRMS-ESI m/z [M+H2O+Na]+ | Calcd. for C9H10O6Na: 237.0375; Found: 237.0372 | researchgate.net |
Aconityl-Drug Conjugates and Prodrugs
The conjugation of this compound to therapeutic agents to form prodrugs is a significant area of research. These aconityl-drug conjugates are designed to be stable at physiological pH but are cleaved under the acidic conditions found in endosomes and lysosomes of cancer cells, enabling targeted drug release.
Synthesis of cis-Aconityl-Doxorubicin and Related Conjugates
Cis-aconityl-doxorubicin (cis-ADOX) is a well-studied example of an aconityl-drug conjugate. Its synthesis involves the reaction of doxorubicin (B1662922) (DOX) with this compound. A common method, with some modifications from the original Shen and Ryser procedure, involves dissolving doxorubicin hydrochloride in a suitable buffer, such as a carbonate buffer at a pH of approximately 8.5-9.0. rsc.orgnih.gov this compound is then added to the reaction mixture. The pH is carefully maintained during the reaction. rsc.org Alternative procedures may utilize organic solvents like pyridine (B92270) and dioxane with the addition of a base such as triethylamine (B128534) to neutralize the doxorubicin hydrochloride. nih.gov
The resulting cis-aconityl-doxorubicin can then be conjugated to various carrier molecules, such as polymers or dendrimers, to create more sophisticated drug delivery systems. For instance, the free carboxylic group of ADOX can be coupled to poly(vinyl alcohol) (PVA) using a spacer like ethylenediamine. nih.gov In other approaches, cis-aconityl-doxorubicin has been conjugated to poly(amidoamine) (PAMAM) dendrimers. nih.govresearchgate.net These polymer-drug conjugates are designed to enhance the solubility, stability, and tumor-targeting capabilities of the drug.
| Parameter | Condition/Reagent | Reference |
|---|---|---|
| Starting Materials | Doxorubicin hydrochloride, this compound | rsc.orgnih.gov |
| Solvent/Buffer System 1 | 0.1 M Carbonate buffer (pH 8.5-9.0) | rsc.orgkent.ac.uk |
| Solvent/Buffer System 2 | Pyridine and Dioxane with Triethylamine | nih.gov |
| Reaction Temperature | Typically initiated at low temperatures (e.g., 0-4 °C) | rsc.orgnih.gov |
| Purification | Extraction and precipitation or chromatographic methods | nih.gov |
Isomeric Products in Conjugation Reactions (e.g., cis-ADOX and trans-ADOX)
A critical aspect of the synthesis of aconityl-doxorubicin is the formation of isomeric products. The reaction between doxorubicin and this compound can yield both cis-aconityl-doxorubicin (cis-ADOX) and its isomer, trans-aconityl-doxorubicin (trans-ADOX). nih.gov These isomers can be separated and analyzed using techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net
The formation of these two isomers is significant because their stereochemistry influences the rate of drug release. The cis isomer exhibits a faster rate of hydrolysis under acidic conditions compared to the trans isomer. nih.govkent.ac.uk For example, the half-life for the release of doxorubicin from a poly(vinyl alcohol) conjugate at pH 5.0 was found to be 3 hours for the cis-isomer, whereas it was 14 hours for the trans-isomer. nih.govkent.ac.uk This difference in hydrolysis kinetics is attributed to the spatial arrangement of the carboxylic acid group relative to the amide bond, which facilitates intramolecular catalysis in the cis configuration. nih.govresearchgate.net The yields of cis-ADOX and trans-ADOX can vary, with reported yields of 36.3% and 44.8%, respectively, in one study. nih.govresearchgate.net
Other Functionalized Derivatives for Specific Research Applications
Beyond simple esters and drug conjugates, this compound is used to create a variety of other functionalized derivatives for specific research purposes. These derivatives often leverage the anhydride's reactivity to introduce new functionalities onto polymers, nanoparticles, and other materials.
For instance, this compound has been used to modify bioactive glasses. unito.it The anhydride reacts with aminosilanized glass surfaces to introduce pH-sensitive linkers. unito.it This functionalization allows for the subsequent conjugation of model drug molecules and demonstrates the potential for creating pH-responsive biomaterials for controlled release applications in bone-related therapies. unito.it
In another application, this compound is used to modify polymers like poly(aspartamide) derivatives. mdpi.com The anhydride reacts with amino groups on the polymer backbone to introduce carboxylic acid groups, rendering the polymer pH-sensitive. mdpi.com These modified polymers can then be used to create nanoparticles for drug delivery that are stable at physiological pH but release their payload in the acidic environment of tumor tissues. mdpi.com
Furthermore, the reaction of this compound with amines is a key step in the synthesis of more complex polymer architectures. For example, it can be reacted with amine-terminated polymers to create precursors for the synthesis of block copolymers with pH-sensitive segments. kent.ac.uk These materials are of interest for a range of biomedical applications, including the development of "smart" drug delivery systems that respond to specific physiological cues.
Q & A
Q. What are the primary synthetic pathways for generating cis-aconitic anhydride in laboratory settings?
this compound is typically synthesized via thermal dehydration of citric acid or its isomers. Citric acid undergoes sequential dehydration to form trans-aconitic acid, which further dehydrates to produce itaconic anhydride and citraconic anhydride. Under controlled conditions, citraconic anhydride undergoes isomerization to yield this compound . Key methodologies include:
Q. What characterization techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Peaks at δ 6.47 ppm (=CH–CO–) and δ 14 ppm (carboxyl groups) confirm the anhydride linkage .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Absorption bands at ~3423 cm⁻¹ (secondary amide bonds) and ~1700 cm⁻¹ (anhydride carbonyl) validate conjugation .
- High-Performance Liquid Chromatography (HPLC) : Retention time shifts distinguish this compound derivatives from reactants (e.g., DOX vs. CA-DOX) .
Advanced Research Questions
Q. How does this compound enable pH-responsive drug delivery systems?
The anhydride forms acid-labile bonds with amine-containing molecules (e.g., doxorubicin, lysine residues). At neutral pH (7.4), the bond remains stable (<10% drug release over 24 hours), while acidic conditions (pH 5.0) trigger hydrolysis, releasing ~85% of the drug . Methodological considerations include:
- In vitro release assays : Conducted at pH 7.4, 6.0, 5.0, and 3.0 using dialysis membranes, with quantification via fluorescence spectrophotometry or HPLC .
- Cytotoxicity validation : Cell viability tests (e.g., MTT assay) in cancer cell lines (e.g., WEHI-5, breast cancer cells) to confirm pH-dependent efficacy .
Q. What experimental approaches assess the thermal stability and isomer-specific degradation of this compound?
- Coupled Thermal Analysis : TG-FTIR and TG-MS systems identify decomposition products (e.g., CO₂, itaconic anhydride) and pathways. cis-Aconitic acid exhibits lower thermal stability than trans-aconitic acid, favoring rapid anhydride formation .
- Isomer Comparison : DSC reveals distinct melting points and decomposition enthalpies between cis- and trans-aconitic anhydrides, guiding reaction condition optimization .
Q. How can this compound be integrated into nanoparticle design for tumor targeting?
- Polymer Conjugation : React with polyamidoamine (PAMAM) dendrimers or poly(aspartate-diethanolamine) to create pH-sensitive nanocarriers .
- Nanoparticle Characterization :
- Dynamic Light Scattering (DLS) : Measures particle size (e.g., ~18.6 nm for Polycisplatin) and polydispersity index (PDI <0.4) .
- Transmission Electron Microscopy (TEM) : Visualizes nanoparticle morphology (e.g., irregular shapes in Polycisplatin) .
- In vivo targeting : Enhanced Permeability and Retention (EPR) effect validated via biodistribution studies in tumor-bearing models .
Methodological Notes
- Avoiding Side Reactions : Use anhydrous conditions during synthesis to prevent premature hydrolysis.
- pH Sensitivity Optimization : Adjust the molar ratio of this compound to amine groups (e.g., 1:5 for CAT-Aco nanoparticles) to balance stability and responsiveness .
- Data Contradictions : While maleic anhydride derivatives lack pH sensitivity, recent studies show comparable drug release rates under acidic conditions, necessitating rigorous linker validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
